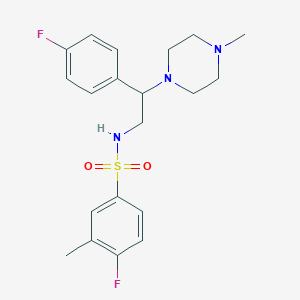
4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H25F2N3O2S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, including fluorinated aromatic rings and a piperazine moiety, may exhibit significant interactions with various biological targets.
- IUPAC Name : this compound
- Molecular Formula : C20H23F2N3O2S
- Molecular Weight : 409.5 g/mol
- CAS Number : 898431-99-7
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine atoms in its structure enhances binding affinity and selectivity, which can lead to potent biological effects. The compound is believed to modulate the activity of various molecular targets, including kinases and other proteins involved in cell signaling pathways.
Biological Activity Overview
Research indicates that this compound may possess several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by targeting specific kinases involved in tumor proliferation.
- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which may be relevant in treating conditions like arthritis.
Case Studies and Research Findings
- Kinase Inhibition :
- Pharmacological Characterization :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Summary
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that compounds with sulfonamide structures exhibit anticancer properties. For instance, derivatives of sulfonamides have been shown to induce apoptosis in various cancer cell lines. A study focusing on related compounds demonstrated significant cytotoxicity against breast and colon cancer cells, suggesting that 4-fluoro-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide could similarly exhibit these effects through structural modifications .
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. The compound's structure suggests potential activity against bacterial infections. A comparative analysis of related compounds showed that modifications in the sulfonamide group can enhance antibacterial efficacy against resistant strains of bacteria .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps, including the reaction of various precursors to form the desired sulfonamide structure. Research has focused on optimizing these synthetic pathways to improve yield and purity .
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of structurally similar sulfonamides on various cancer cell lines, revealing that certain modifications led to enhanced activity. The findings suggest that this compound could be a promising candidate for further development as an anticancer agent .
- Antimicrobial Efficacy : In vitro studies have shown that compounds with similar structures possess significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that this compound may also exhibit similar properties .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
4-fluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N3O2S/c1-15-13-18(7-8-19(15)22)28(26,27)23-14-20(16-3-5-17(21)6-4-16)25-11-9-24(2)10-12-25/h3-8,13,20,23H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXXNIUHCZKAEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













